1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring, a thiazole ring, and an ethoxyphenyl group, suggests potential biological activity and utility in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively, particularly in the presence of oxidative stress .
Result of Action
Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
Action Environment
It’s worth noting that the biological and pharmacological activities of similar compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.
Synthesis of the thiazole ring: Using thioamides and α-haloketones.
Coupling of the pyrazole and thiazole rings: Through nucleophilic substitution or other coupling reactions.
Introduction of the ethoxyphenyl group: Via electrophilic aromatic substitution or similar reactions.
Formation of the urea linkage: Using isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the reduction of the thiazole ring or the nitro groups if present.
Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific biological pathways, given the compound’s potential bioactivity.
Industry
In industry, this compound might find use in the development of agrochemicals, such as herbicides or fungicides, due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea
Uniqueness
The unique combination of the pyrazole, thiazole, and ethoxyphenyl groups in 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with enhanced efficacy or selectivity.
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCELJJMWUCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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